N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide
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Overview
Description
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and materials science. The compound features a bromophenyl group, an oxadiazole ring, and a dimethylphenoxy moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a nitrile oxide. The bromophenyl group can be introduced via a bromination reaction, while the dimethylphenoxy moiety is typically attached through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Industry: Its chemical stability and reactivity make it suitable for use in materials science and the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial lipid biosynthesis, while its anticancer effects could be related to the disruption of cellular processes in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also features a bromophenyl group and has shown antimicrobial and anticancer activities.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another compound with a bromophenyl group, studied for its neurotoxic potentials.
Uniqueness
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Properties
Molecular Formula |
C19H18BrN3O3 |
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Molecular Weight |
416.3 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide |
InChI |
InChI=1S/C19H18BrN3O3/c1-11-5-4-6-16(12(11)2)25-13(3)19(24)21-18-17(22-26-23-18)14-7-9-15(20)10-8-14/h4-10,13H,1-3H3,(H,21,23,24) |
InChI Key |
FYJXEWQNFXNMBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=NON=C2C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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